RARγ-over-RARα Selectivity: AGN 205327 vs. ATRA, Tazarotenic Acid, and Adapalene
AGN 205327 achieves a ~118-fold higher potency for RARγ (EC50 32 nM) over RARα (EC50 3766 nM) in COS-7 transcriptional activation assays . This selectivity window far exceeds that of the natural ligand ATRA, which shows only ~2.3-fold selectivity for RARγ (2 nM) over RARα (4.6 nM averaged across reported values) , and the clinically used tazarotenic acid, which is essentially equipotent at RARα (11 nM) and RARγ (11 nM) . Even the third-generation retinoid adapalene, often described as RARβ/γ-selective, exhibits AC50 values of 22 nM for RARα and 9.3 nM for RARγ—a modest ~2.4-fold window—compared to AGN 205327's ~118-fold window .
| Evidence Dimension | RARγ vs. RARα potency fold-selectivity |
|---|---|
| Target Compound Data | RARγ EC50 = 32 nM; RARα EC50 = 3766 nM; Fold-selectivity = 117.7 |
| Comparator Or Baseline | ATRA (RARγ EC50 ~2 nM; RARα ~4.6 nM; Fold = 2.3); Tazarotenic acid (RARγ EC50 = 11 nM; RARα = 11 nM; Fold = 1.0); Adapalene (RARγ AC50 = 9.3 nM; RARα = 22 nM; Fold = 2.4) |
| Quantified Difference | AGN 205327: ~118-fold vs. ATRA: ~2.3-fold; Tazarotenic acid: ~1.0-fold; Adapalene: ~2.4-fold |
| Conditions | COS-7 cells; transient transfection with human RARα, RARβ, or RARγ expression vectors and RARE-luciferase reporter; 24-hour compound exposure |
Why This Matters
For experimental designs requiring isolated RARγ activation without concomitant RARα-driven transcriptional programs (e.g., stem cell differentiation, cancer stem cell studies), AGN 205327 is the only commercially available agonist that provides a >100-fold selectivity margin, dramatically reducing RARα cross-talk artifacts.
